molecular formula C8H17NO B1430715 3-(Methoxymethyl)azepane CAS No. 1566574-76-2

3-(Methoxymethyl)azepane

Cat. No.: B1430715
CAS No.: 1566574-76-2
M. Wt: 143.23 g/mol
InChI Key: LHJDQOHJZCKXRF-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)azepane is a seven-membered heterocyclic compound with the molecular formula C8H17NO. It features a nitrogen atom within the ring structure and a methoxymethyl group attached to the third carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethyl)azepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloromethylazepane with sodium methoxide, which results in the substitution of the chlorine atom with a methoxymethyl group . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality product .

Chemical Reactions Analysis

Types of Reactions: 3-(Methoxymethyl)azepane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Methoxymethyl)azepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)azepane involves its interaction with specific molecular targets. The nitrogen atom in the azepane ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

    Azepane: A seven-membered ring with a nitrogen atom, but without the methoxymethyl group.

    Oxepane: A seven-membered ring with an oxygen atom instead of nitrogen.

    Thiazepane: A seven-membered ring with both sulfur and nitrogen atoms.

Uniqueness of 3-(Methoxymethyl)azepane: this compound is unique due to the presence of the methoxymethyl group, which imparts distinct chemical reactivity and potential biological activity compared to other azepane derivatives .

Properties

IUPAC Name

3-(methoxymethyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-10-7-8-4-2-3-5-9-6-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJDQOHJZCKXRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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